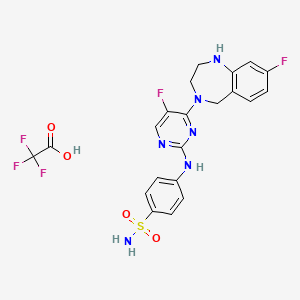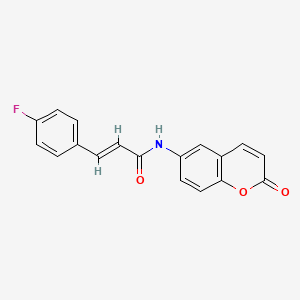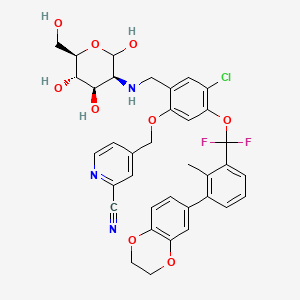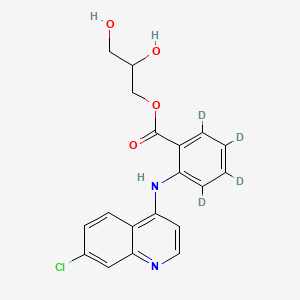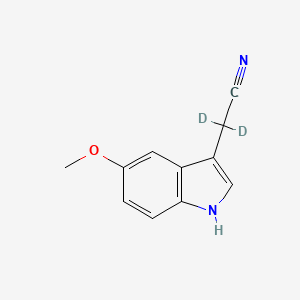
5-Methoxyindole-3-acetonitrile-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Methoxyindole-3-acetone
Reduction: 5-Methoxyindole-3-ethylamine
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.
Biology: Employed in studies involving metabolic pathways of indole compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- 5-Methoxyindole-3-acetone
- 5-Methoxyindole-3-ethylamine
Uniqueness
The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
InChI Key |
ZBQCXEREMRGOCO-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


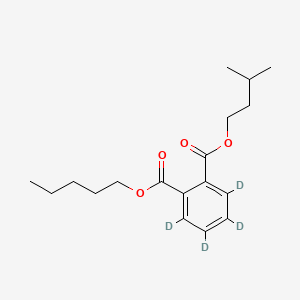
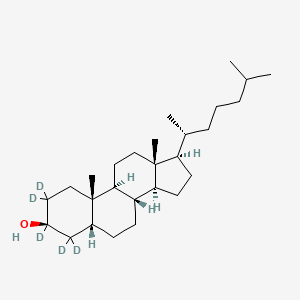
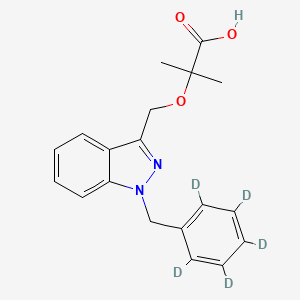
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
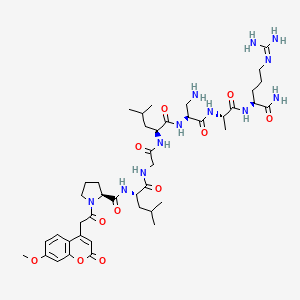



![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)

